molecular formula C12H20O3 B8437589 Tert-butyl 6-methyl-2-oxohept-5-enoate

Tert-butyl 6-methyl-2-oxohept-5-enoate

Cat. No.: B8437589
M. Wt: 212.28 g/mol
InChI Key: PJSJABXOLCFUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-methyl-2-oxohept-5-enoate is a branched ester featuring a tert-butyl ester group, a ketone moiety at the 2-position, and a 5-enoate unsaturated bond. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its structural complexity, including the electron-withdrawing ketone and sterically bulky tert-butyl group, influences its reactivity, stability, and interactions in synthetic pathways.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

tert-butyl 6-methyl-2-oxohept-5-enoate

InChI

InChI=1S/C12H20O3/c1-9(2)7-6-8-10(13)11(14)15-12(3,4)5/h7H,6,8H2,1-5H3

InChI Key

PJSJABXOLCFUCA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=O)C(=O)OC(C)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound provides steric shielding, reducing nucleophilic attacks at the ester carbonyl compared to methyl or ethyl esters .
  • Electrophilicity: The α-ketone enhances electrophilicity, enabling conjugate additions, whereas β-ketoesters (e.g., tert-butyl 3-oxopentanoate) favor enolate-mediated reactions.
  • Alkene Position: Conjugation between the ketone and alkene in the target compound increases resonance stabilization, unlike non-conjugated analogues like methyl 2-oxohex-4-enoate.

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